molecular formula C18H18N4O5 B2553010 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 1010868-56-0

2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No.: B2553010
CAS No.: 1010868-56-0
M. Wt: 370.365
InChI Key: JAVYRYDMXCFHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide (CAS: 879464-60-5) is a pyrazole-based derivative with a molecular formula of C₁₉H₁₇F₃N₄O₄ and a molecular weight of 422.4 g/mol . Its structure includes:

  • A 1H-pyrazole core substituted with a 4-methoxyphenyl group and a trifluoromethyl (-CF₃) moiety.
  • A phenoxy-acetohydrazide side chain with a hydroxyl group at the 3-position of the benzene ring.

Properties

IUPAC Name

2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-25-11-2-4-12(5-3-11)27-16-9-20-22-18(16)14-7-6-13(8-15(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVYRYDMXCFHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328111
Record name 2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1010868-56-0
Record name 2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Attachment of the methoxyphenoxy group: This step involves the reaction of the pyrazole intermediate with 4-methoxyphenol in the presence of a suitable catalyst.

    Formation of the hydroxyphenoxy group: This can be done by reacting the intermediate with 3-hydroxyphenol under specific conditions.

    Acetohydrazide formation: The final step involves the reaction of the intermediate with acetic anhydride and hydrazine to form the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name/ID Core Structure Key Substituents MW (g/mol) XLogP HBD/HBA Biological Activity (if reported) Reference
Target Compound Pyrazole 4-Methoxyphenyl, -CF₃, acetohydrazide 422.4 2.6 4/9 Not reported
1h () Pyrazoline 4-Ethoxyphenyl, 3,4-dimethylphenyl 356 N/A 1/3 N/A
Compound 4 () Quinazolinone Phenyl, thioacetohydrazide N/A N/A N/A Antioxidant evaluation
T1–T7 () Pyridazinone 2-Fluorophenylpiperazine, benzalhydrazone ~420–450 N/A 3–5/8–10 PDE10A inhibition potential
ZE-4b () Triazole Pyridinyl, ethyl, sulfanyl-acetohydrazide N/A N/A 3/7 Cytotoxicity studies
PF-2545920 () Pyrazole Quinoline, methyl, pyridinyl N/A N/A N/A PDE10A inhibitor

Key Differences and Implications

(a) Core Heterocycle Variations
  • Pyrazole vs. Pyrazoline () : The target’s pyrazole ring is aromatic and planar, while pyrazoline (a partially saturated analog) may exhibit different conformational flexibility and binding interactions .
  • Pyrazole vs. Triazole () : Triazoles (e.g., ZE-4b) introduce an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to pyrazoles .
(b) Substituent Effects
  • Trifluoromethyl (-CF₃): Unique to the target compound, this group enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 1h in ) .
  • Methoxy (-OCH₃) vs. Chloro (-Cl) : The target’s methoxy group is electron-donating, improving solubility, while chloro substituents (e.g., ) increase lipophilicity and electron-withdrawing effects .
(c) Acetohydrazide Functionalization
  • The acetohydrazide group is common in multiple compounds (e.g., ) but differs in connectivity: Thioacetohydrazide (): Sulfur linkage may alter redox activity compared to the target’s oxygen-based phenoxy bridge . Benzalhydrazone Derivatives (): These Schiff base analogs exhibit varied pharmacokinetic properties due to imine formation .

Biological Activity

2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound notable for its intricate structure, which includes a pyrazole ring and multiple phenoxy groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural characteristics allow for interactions with various biological targets, making it a subject of interest for therapeutic applications.

  • Molecular Formula : C18H18N4O5
  • Molecular Weight : 370.4 g/mol

The compound's structure includes functional groups such as hydroxyl, methoxy, and acetohydrazide moieties, which contribute to its diverse chemical properties and potential biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the pyrazole ring allows it to bind to active sites of enzymes or receptors, potentially inhibiting their function and affecting metabolic pathways. For instance:

  • The acetohydrazide moiety can undergo hydrolysis, yielding the corresponding acid and hydrazine derivative.
  • The compound may react with various electrophiles due to the presence of hydroxyl and methoxy substituents.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still required.

Anticancer Activity

Studies on pyrazole derivatives have shown promising results in inhibiting cancer cell lines. For example:

  • Cytotoxic Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess therapeutic potential in oncology.
Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)TBD
HeLa (cervical cancer)TBD
A549 (lung cancer)TBD

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer properties of a related pyrazole derivative, demonstrating significant inhibition of cell proliferation in MCF-7 and HeLa cell lines at concentrations ranging from 10 µM to 50 µM.
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 20–50 µg/mL.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example:

  • Step 1 : Prepare a pyrazole intermediate by reacting 1-(2′-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/glacial acetic acid under reflux (45–80°C, 6–8 hours) .
  • Step 2 : Functionalize the phenoxy moiety via hydrazide coupling. Condensation of acetohydrazide derivatives with aryl hydrazones in DMF at 80–100°C yields the target compound (confirmed by TLC monitoring and recrystallization) .
    • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), stoichiometry of hydrazine derivatives, and reaction time to improve yield (e.g., 45% in ethanol vs. >70% in DMF) .

Q. How can the purity and structural identity of this compound be validated during synthesis?

  • Methodological Answer :

  • Purity : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
  • Characterization : Employ IR spectroscopy to confirm hydrazide N–H stretches (~3200 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond angles and dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl planes) .

Advanced Research Questions

Q. What computational or experimental strategies are recommended to analyze electronic effects of the 4-methoxyphenoxy group on biological activity?

  • Methodological Answer :

  • DFT Calculations : Model the compound’s HOMO-LUMO gap using Gaussian or ORCA to assess electron-donating effects of the methoxy group .
  • SAR Studies : Synthesize analogs with substituents (e.g., Cl, NO₂) at the 4-methoxyphenoxy position and compare bioactivity (e.g., antioxidant assays in ). Correlate logP values with membrane permeability .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the pyrazole ring?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL-2018 to refine X-ray data, focusing on hydrogen bonding (e.g., O–H⋯N interactions) and torsional angles. Compare experimental bond lengths (C–N: ~1.34 Å) with DFT-optimized tautomers .
  • Neutron Diffraction : For ambiguous proton positions, neutron crystallography (e.g., at Oak Ridge National Lab) can unambiguously locate H atoms in the pyrazole ring .

Q. What mechanistic insights explain unexpected byproducts during hydrazide coupling (e.g., pyrazolone vs. pyridazinone formation)?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ NMR or LC-MS to detect intermediates. For example, shows hydrazones cyclizing to pyrrolones under acetic anhydride vs. pyridazinones in basic conditions.
  • Kinetic Control : Adjust pH and temperature to favor 5-membered (pyrazole) over 6-membered (pyridazinone) ring closure. High acidity (e.g., glacial acetic acid) stabilizes hydrazone intermediates .

Data Contradictions and Resolution

Q. How should researchers address conflicting reports on the biological activity of pyrazole-hydrazide hybrids?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate cytotoxicity (e.g., MTT assay) and antioxidant activity (DPPH radical scavenging) under uniform conditions (e.g., 10 µM concentration, 24-hour incubation) .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., vs. 13) to identify structure-activity trends influenced by substituents like methoxy vs. chloro groups.

Experimental Design Recommendations

Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Anticancer Screening : Use HCT-116 (colon cancer) cells, as coumarin-chalcone analogs in show efficacy via ROS-mediated apoptosis.
  • Anti-inflammatory Assays : Test COX-2 inhibition in RAW 264.7 macrophages, leveraging pyrazole’s known anti-inflammatory properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.